(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a naphthalene ring, a thiazolidinone ring, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-(benzyloxy)naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer cells, it may induce apoptosis by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[2-(benzyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[2-(benzyloxy)phenyl]methylidene}-2-oxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its naphthalene ring, which can enhance its biological activity and provide unique chemical properties. This structural feature allows for more diverse interactions with biological targets and can lead to the development of more effective drugs and materials.
Properties
Molecular Formula |
C21H15NO2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-17-16-9-5-4-8-15(16)10-11-18(17)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23,25)/b19-12- |
InChI Key |
QOBNVWQVZBRARL-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)NC(=S)S4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)NC(=S)S4 |
Origin of Product |
United States |
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